molecular formula C15H19N3O3S B2429136 N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 2034555-05-8

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2429136
CAS No.: 2034555-05-8
M. Wt: 321.4
InChI Key: BPOQPFWBJZAQAQ-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a cyclopropyl group, a hydroxy group, and a phenylethyl group attached to a pyrazole ring with a sulfonamide moiety. Its multifaceted properties make it a valuable tool in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

    Phenylethyl Group Attachment: The phenylethyl group can be attached via a Friedel-Crafts alkylation reaction.

    Pyrazole Ring Formation: The pyrazole ring can be synthesized through a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.

    Sulfonamide Formation: The sulfonamide moiety can be introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-methyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC or KMnO4.

    Reduction: The compound can undergo reduction reactions, such as the reduction of the sulfonamide group to an amine using reducing agents like LiAlH4.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4, OsO4

    Reducing Agents: LiAlH4, NaBH4

    Bases: NaOH, K2CO3

    Acids: HCl, H2SO4

Major Products Formed

    Oxidation Products: Ketones, aldehydes

    Reduction Products: Amines

    Substitution Products: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-methyl-1H-pyrazole-4-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their activity. It may also interact with receptors, modulating their signaling pathways and exerting various biological effects.

Comparison with Similar Compounds

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-methyl-1H-pyrazole-4-sulfonamide can be compared with other similar compounds, such as:

    N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-naphthamide: Similar structure but with a naphthamide group instead of a pyrazole ring.

    N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide: Contains a methoxy group and a carboxamide moiety.

    2-Bromo-N-(2-hydroxy-2-phenylethyl)-2-methylpropanamide: Features a bromo group and a propanamide structure.

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activities.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-18-10-14(9-16-18)22(20,21)17-11-15(19,13-7-8-13)12-5-3-2-4-6-12/h2-6,9-10,13,17,19H,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPOQPFWBJZAQAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCC(C2CC2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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